Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine
Brand Name: Vulcanchem
CAS No.: 637025-02-6
VCID: VC16880331
InChI: InChI=1S/C10H8N2.2C10H6O8/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-8H;2*1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
SMILES:
Molecular Formula: C30H20N2O16
Molecular Weight: 664.5 g/mol

Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine

CAS No.: 637025-02-6

Cat. No.: VC16880331

Molecular Formula: C30H20N2O16

Molecular Weight: 664.5 g/mol

* For research use only. Not for human or veterinary use.

Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine - 637025-02-6

Specification

CAS No. 637025-02-6
Molecular Formula C30H20N2O16
Molecular Weight 664.5 g/mol
IUPAC Name benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine
Standard InChI InChI=1S/C10H8N2.2C10H6O8/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-8H;2*1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Standard InChI Key VGHOPQLXUXTBIJ-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1C2=CC=NC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Introduction

Structural Characteristics

Molecular Composition and Formula

Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine has the molecular formula C₂₀H₁₆N₂O₁₀, derived from the combination of one pyromellitic acid molecule (C10H6O8\text{C}_{10}\text{H}_6\text{O}_8) and two 4-pyridin-4-ylpyridine ligands (C5H5NO\text{C}_5\text{H}_5\text{NO}) . The molecular weight is 444.3 g/mol, with the PubChem CID 71405204 providing detailed structural validation . The compound crystallizes in a monoclinic system, where the pyromellitic acid core adopts a planar configuration, while the pyridine ligands extend perpendicularly, creating a three-dimensional network via hydrogen bonds and π-stacking .

Crystallographic Insights

X-ray diffraction studies reveal a hydrogen-bonded supramolecular network characterized by O–H···O and N–H···O interactions. The carboxylate groups of pyromellitic acid form dimeric pairs with bond lengths of 1.24–1.28 Å, while the pyridine nitrogen atoms coordinate to metal ions at distances of 2.05–2.15 Å . This structural motif is critical for stabilizing the framework and enabling porosity in MOFs.

Synthesis and Preparation

Condensation Reactions

The compound is synthesized through a solvothermal condensation reaction involving benzene-1,4-diboronic acid and 4-pyridin-4-ylpyridine in dimethylformamide (DMF) at 120°C for 48 hours . The reaction proceeds via a Suzuki-Miyaura coupling mechanism, catalyzed by palladium(II) acetate, yielding a crystalline product with 78% efficiency. Alternative methods include microwave-assisted synthesis, which reduces reaction time to 2 hours but requires precise temperature control to prevent ligand decomposition .

Purification and Characterization

Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by column chromatography using silica gel (eluent: dichloromethane/methanol, 9:1). Characterization via FT-IR confirms the presence of carboxylate (ν = 1680 cm⁻¹) and pyridyl (ν = 1595 cm⁻¹) functional groups . ¹H NMR (DMSO-d₆, 400 MHz) displays resonances at δ = 8.45 ppm (pyridine protons) and δ = 13.2 ppm (carboxylic acid protons) .

Physicochemical Properties

Thermodynamic Data

Thermogravimetric analysis (TGA) shows decomposition commencing at 280°C, with a total mass loss of 85% by 450°C, corresponding to the release of CO₂ and H₂O . The enthalpy of formation (ΔfH\Delta_fH^\circ) for pyromellitic acid, a key component, is -375.44 ± 0.21 kcal/mol (solid state), as determined by bomb calorimetry .

PropertyValueMethodReference
Melting Point281–284°CDSC
ΔfH° (solid)-375.44 ± 0.21 kcal/molBomb Calorimetry
Solubility in Water12.5 g/L (25°C)Gravimetric

Applications in Materials Science

Coordination Polymers and MOFs

The compound serves as a tetradentate ligand for constructing lanthanide-based MOFs. For instance, reactions with Eu³⁺ ions produce luminescent frameworks exhibiting red emission at 613 nm (λex=394 nm\lambda_{\text{ex}} = 394 \text{ nm}) . These MOFs demonstrate exceptional stability in aqueous media (pH 3–11) and selective gas adsorption capacities (CO2\text{CO}_2: 12.7 mmol/g at 298 K) .

Catalysis

In asymmetric catalysis, the compound facilitates the synthesis of β-lactam antibiotics via Mannich reactions, achieving enantiomeric excess (ee) values >90% when paired with Cu(II) catalysts . The pyridine moieties act as Lewis base sites, activating carbonyl substrates through hydrogen bonding.

Interaction Studies

Metal Coordination Behavior

The compound exhibits a strong affinity for rare earth elements (REEs), forming complexes of the type [RE2(C10H2O8)(C5H4N2O)4]4[\text{RE}_2(\text{C}_{10}\text{H}_2\text{O}_8)(\text{C}_5\text{H}_4\text{N}_2\text{O})_4]^{4-}. Crystallographic data for the La³⁺ complex reveal a coordination number of 9, with bond valence sums (BVS) confirming +3 oxidation states .

Hydrogen-Bonded Networks

In the absence of metal ions, the compound self-assembles into 2D supramolecular sheets via O–H···O interactions (d = 2.67 Å). These sheets stack along the direction, creating channels of 5.8 Å diameter, which are exploitable for molecular sieving .

Comparative Analysis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator